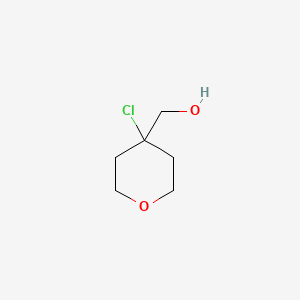
(4-Chlorooxan-4-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(4-Chlorooxan-4-yl)methanol” is a chemical compound with the CAS Number: 100506-90-9 . It has a molecular weight of 150.6 and its IUPAC name is (4-chlorotetrahydro-2H-pyran-4-yl)methanol .
Molecular Structure Analysis
The molecular formula of “(4-Chlorooxan-4-yl)methanol” is C6H11ClO2. The InChI Code is 1S/C6H11ClO2/c7-6(5-8)1-3-9-4-2-6/h8H,1-5H2 .Scientific Research Applications
Methanol in Atmospheric Chemistry
Methanol plays a significant role in atmospheric chemistry, influencing aerosol formation and potentially affecting climate and air quality. The study by Pal et al. (2020) on the interaction between methanol and carbon tetrachloride (CCl4) through hydrogen and halogen bonds highlights methanol's potential impact on atmospheric chemical activities and ozone depletion. This research provides insights into the specific interactions that can influence atmospheric chemical processes and enhance aerosol formation, which is crucial for understanding climate dynamics and atmospheric pollution (Pal et al., 2020).
Methanol in Catalysis and Synthesis
Methanol is a key feedstock in the synthesis of chemicals and fuels, serving as a building block in various catalytic processes. Research on methanol synthesis catalysis via hydrogenation of carbon oxides with rare earth elements indicates an improvement in catalytic performance. The study by Richard and Fan (2018) shows that rare earth elements can enhance the catalytic conversion of methanol due to their unique chemical and physical properties, highlighting the potential of methanol in sustainable chemical synthesis (Richard & Fan, 2018).
Methanol in Environmental Technology
Methanol is used in environmental technologies, including sensors for detecting methanol in the atmosphere and water. The development of a Y2O3 multishelled hollow structure sensor for methanol detection by Zheng et al. (2019) showcases methanol's relevance in environmental monitoring and healthcare. This sensor's high sensitivity and selectivity towards methanol detection are crucial for ensuring human health and safety in environments where methanol exposure is a risk (Zheng et al., 2019).
Methanol in Energy Storage and Fuel Cells
Exploring methanol as an alternative fuel and for energy storage applications, research on the catalytic steam reforming of methanol for use in Solid Oxide Fuel Cells (SOFC) indicates its potential in efficient energy conversion technologies. The study by Laosiripojana and Assabumrungrat (2007) on the steam reforming of methanol over Ni/YSZ anodes suggests that methanol, with its properties as a hydrogen source and C1 synthon, can be effectively utilized in SOFC, highlighting its significance in the development of clean energy technologies (Laosiripojana & Assabumrungrat, 2007).
properties
IUPAC Name |
(4-chlorooxan-4-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO2/c7-6(5-8)1-3-9-4-2-6/h8H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTBQFDVYILPHKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CO)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chlorooxan-4-yl)methanol | |
CAS RN |
100506-90-9 |
Source


|
| Record name | (4-chlorooxan-4-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2993320.png)
![2-(benzylthio)-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2993321.png)
![N-(3-chloro-4-methylphenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2993322.png)

![2-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2993325.png)


![N-(3-methoxyphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2993330.png)

![2-[5-amino-4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(4-chlorobenzyl)acetamide](/img/structure/B2993334.png)

![2-Methyl-4-(4-methyl-1-piperidinyl)-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B2993340.png)